molecular formula C20H25N3O2 B2379509 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235120-52-1

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2379509
CAS RN: 1235120-52-1
M. Wt: 339.439
InChI Key: RRMYZWLDBPAWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPMP is a small molecule inhibitor of glycosphingolipid biosynthesis and has been shown to have promising effects in various studies.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide in lab experiments is its specificity. This compound targets a specific enzyme, glucosylceramide synthase, which makes it a useful tool for studying the role of glycosphingolipids in cell proliferation, differentiation, and apoptosis. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have toxic effects on normal cells as well.

Future Directions

There are several future directions for research on 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of other enzymes involved in the biosynthesis of glycosphingolipids, which could be targeted by small molecule inhibitors. In addition, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, this compound could be studied for its potential use in drug delivery systems, such as liposomes, to improve the efficacy and specificity of cancer treatments.

Synthesis Methods

The synthesis of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves several steps, including the formation of the pyridine ring, the formation of the piperidine ring, and the coupling of the two rings. The process starts with the reaction of 2-chloropyridine with sodium azide, followed by the reduction of the resulting compound with lithium aluminum hydride to form 2-aminopyridine. The piperidine ring is then formed by reacting 4-piperidone with sodium borohydride. Finally, the two rings are coupled using 4-bromomethylphenyl phenoxyacetate to form this compound.

Scientific Research Applications

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to reduce the accumulation of amyloid beta plaques, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

2-phenoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(25-18-7-3-2-4-8-18)20(24)22-15-17-10-13-23(14-11-17)19-9-5-6-12-21-19/h2-9,12,16-17H,10-11,13-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYZWLDBPAWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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